7-Bromo-3-hydroxy-2-naphthoic acid chemical properties
7-Bromo-3-hydroxy-2-naphthoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 7-Bromo-3-hydroxy-2-naphthoic Acid
Introduction
7-Bromo-3-hydroxy-2-naphthoic acid is a substituted aromatic carboxylic acid and a derivative of 3-hydroxy-2-naphthoic acid. Compounds of this class are valuable intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1] The presence of the bromine atom, a hydroxyl group, and a carboxylic acid group on the naphthalene scaffold imparts specific chemical reactivity and potential for diverse applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of 7-Bromo-3-hydroxy-2-naphthoic acid, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of 7-Bromo-3-hydroxy-2-naphthoic acid are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇BrO₃ | [2][3][4] |
| Molecular Weight | 267.08 g/mol | [2][4][5] |
| CAS Number | 1779-11-9 | [2][4][6] |
| Appearance | White to yellow powder/crystal | [2][4] |
| Melting Point | 262 °C | [7] |
| Boiling Point (Predicted) | 420.3 ± 35.0 °C | [7] |
| Density (Predicted) | 1.772 ± 0.06 g/cm³ | [7] |
| Purity | >98.0% | [2][4] |
A logical diagram illustrating the key identifiers of this compound is provided below.
Key identifiers for 7-Bromo-3-hydroxy-2-naphthoic acid.
Solubility and Acidity
The acidity of 7-Bromo-3-hydroxy-2-naphthoic acid is influenced by both the carboxylic acid and the phenolic hydroxyl group. The pKa of the parent compound, 3-hydroxy-2-naphthoic acid, is reported to be 2.79, indicating it is a moderately strong organic acid.[10] The electron-withdrawing nature of the bromine atom at the 7-position is expected to have a minor acidifying effect.
Spectral Data
Spectroscopic methods are essential for the structural elucidation and purity assessment of 7-Bromo-3-hydroxy-2-naphthoic acid.
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Infrared (IR) Spectroscopy : IR spectral data is available for 7-Bromo-3-hydroxy-2-naphthoic acid, which would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-Br stretching vibrations.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectral data have been reported for this compound.[3] These spectra are critical for confirming the substitution pattern on the naphthalene ring.
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Mass Spectrometry (MS) : Mass spectrometry data is available and would show the molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns.[3]
Experimental Protocols
While a specific, detailed synthesis protocol for 7-Bromo-3-hydroxy-2-naphthoic acid was not found in the provided search results, a general method for the synthesis of related naphthoic acids can be described. The synthesis of 3-hydroxy-2-naphthoic acid is achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of 2-naphthol.[1] A plausible synthesis for the 7-bromo derivative would involve the bromination of a suitable precursor. A representative experimental workflow is visualized below.
A generalized workflow for the synthesis and characterization.
Potential Biological Activities and Applications
The biological activities of 7-Bromo-3-hydroxy-2-naphthoic acid have not been extensively reported. However, the broader class of hydroxynaphthoic acids has shown interesting pharmacological potential.
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Aryl Hydrocarbon Receptor (AhR) Modulation : Studies on various hydroxyl/carboxy-substituted naphthoic acids have demonstrated their ability to act as agonists or antagonists of the aryl hydrocarbon receptor (AhR).[11][12] AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell proliferation. The modulation of AhR activity is a promising strategy in drug development for inflammatory diseases and cancer.[11][12]
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Antimicrobial and Antioxidant Properties : Phenolic acids, including hydroxybenzoic acids, are known for their antioxidant and antimicrobial properties.[13] The structural similarity of 7-Bromo-3-hydroxy-2-naphthoic acid to these compounds suggests it may also possess such activities.
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Chemosensors : Derivatives of 3-hydroxy-2-naphthoic acid have been successfully developed as selective chemosensors for anions like cyanide.[14] This suggests that 7-Bromo-3-hydroxy-2-naphthoic acid could serve as a scaffold for the design of novel chemical sensors.
The potential applications stemming from these activities are illustrated in the following diagram.
Potential applications of 7-Bromo-3-hydroxy-2-naphthoic acid.
Safety Information
7-Bromo-3-hydroxy-2-naphthoic acid is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood.
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Conclusion
7-Bromo-3-hydroxy-2-naphthoic acid is a well-characterized compound with established physicochemical properties. While its specific biological activities are not yet fully explored, its structural relationship to compounds with known effects on the aryl hydrocarbon receptor and its potential as a building block for chemosensors make it a molecule of significant interest for further research in drug discovery and materials science. The available spectral data provides a solid foundation for its identification and use in synthetic applications. As with any chemical, proper safety precautions are essential when handling this compound.
References
- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 2. 7-Bromo-3-hydroxy-2-naphthoic Acid | CymitQuimica [cymitquimica.com]
- 3. 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | C11H7BrO3 | CID 74503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Bromo-3-hydroxy-2-naphthoic acid = 98.0 HPLC, 98.0-102.0wt. AT 1779-11-9 [sigmaaldrich.cn]
- 5. 7-Bromo-3-hydroxy-2-naphthoic acid = 98.0 HPLC, 98.0-102.0wt. AT 1779-11-9 [sigmaaldrich.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 1779-11-9 CAS MSDS (7-BROMO-3-HYDROXY-NAPHTHALENE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. News - 3-Hydroxy-2-naphthoic acid CAS number: 92-70-6 99% HPLC [mit-ivy.com]
- 9. 3-Hydroxy-2-naphthoic Acid [drugfuture.com]
- 10. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
